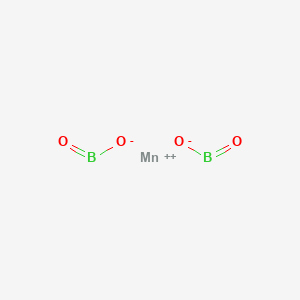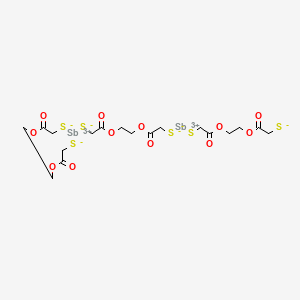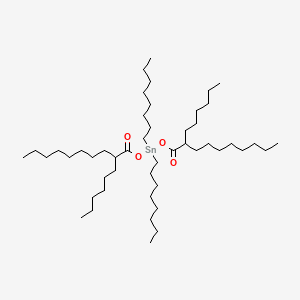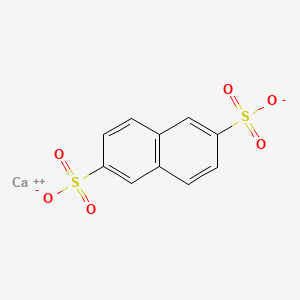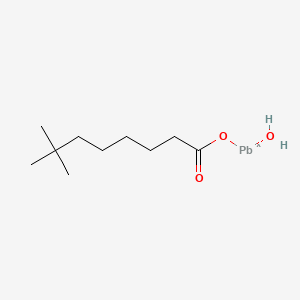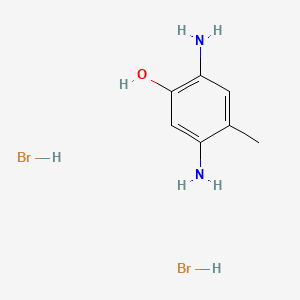
3-Pentylcyclopentyl propionate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Pentylcyclopentyl propionate is an organic compound with the molecular formula C13H24O2 It is a derivative of propionic acid, where the hydrogen atom of the carboxyl group is replaced by a 3-pentylcyclopentyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Pentylcyclopentyl propionate typically involves the esterification of 3-pentylcyclopentanol with propionic acid. The reaction is catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions usually include heating the reactants under reflux to facilitate the esterification process.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of advanced separation techniques, such as distillation and crystallization, ensures the removal of impurities and the isolation of the desired ester.
化学反応の分析
Types of Reactions
3-Pentylcyclopentyl propionate can undergo various chemical reactions, including:
Oxidation: The ester group can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: The ester can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The ester group can participate in nucleophilic substitution reactions, where the propionate group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as LiAlH4 or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or alkoxides can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted esters or amides, depending on the nucleophile used.
科学的研究の応用
3-Pentylcyclopentyl propionate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules.
Biology: The compound can be used in studies involving ester hydrolysis and enzyme-catalyzed reactions.
Industry: Used as a flavoring agent or fragrance component due to its pleasant odor.
作用機序
The mechanism of action of 3-Pentylcyclopentyl propionate involves its interaction with specific molecular targets, such as enzymes or receptors. The ester group can be hydrolyzed by esterases, leading to the release of the corresponding alcohol and propionic acid. These metabolites can then participate in various biochemical pathways, exerting their effects on cellular processes.
類似化合物との比較
Similar Compounds
3-Pentylcyclopentanol: The alcohol precursor used in the synthesis of 3-Pentylcyclopentyl propionate.
Propylcyclopentyl propionate: A similar ester with a propyl group instead of a pentyl group.
Cyclopentyl propionate: A simpler ester with a cyclopentyl group.
Uniqueness
This compound is unique due to its specific structural features, which confer distinct chemical and physical properties. The presence of the pentyl group enhances its hydrophobicity, making it more suitable for applications in non-polar environments. Additionally, its unique odor profile makes it valuable in the fragrance industry.
特性
CAS番号 |
84604-50-2 |
|---|---|
分子式 |
C13H24O2 |
分子量 |
212.33 g/mol |
IUPAC名 |
(3-pentylcyclopentyl) propanoate |
InChI |
InChI=1S/C13H24O2/c1-3-5-6-7-11-8-9-12(10-11)15-13(14)4-2/h11-12H,3-10H2,1-2H3 |
InChIキー |
BWSWHVCPJCKMRH-UHFFFAOYSA-N |
正規SMILES |
CCCCCC1CCC(C1)OC(=O)CC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


